molecular formula C9H13GeNS B15180747 2-Methyl-2-phenyl-1,3,2-thiazagermolidine CAS No. 84260-22-0

2-Methyl-2-phenyl-1,3,2-thiazagermolidine

Cat. No.: B15180747
CAS No.: 84260-22-0
M. Wt: 239.90 g/mol
InChI Key: DSOXYKNKZQKUBX-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-1,3,2-thiazagermolidine is a heterocyclic compound that features a unique combination of germanium, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenyl-1,3,2-thiazagermolidine typically involves the reaction of germanium-based precursors with sulfur and nitrogen-containing reagents. One common method includes the use of organogermanium compounds, which are reacted with thioamides under controlled conditions to form the desired thiazagermolidine ring structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like halides or amines can be employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Methyl-2-phenyl-1,3,2-thiazagermolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-2-phenyl-1,3,2-thiazagermolidine exerts its effects is not fully understood. it is believed to interact with various molecular targets through its germanium, sulfur, and nitrogen atoms. These interactions can influence biological pathways and processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-phenyl-1,3,2-thiazagermolidine is unique due to the presence of germanium within its heterocyclic ring. This element imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

84260-22-0

Molecular Formula

C9H13GeNS

Molecular Weight

239.90 g/mol

IUPAC Name

2-methyl-2-phenyl-1,3,2-thiazagermolidine

InChI

InChI=1S/C9H13GeNS/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

DSOXYKNKZQKUBX-UHFFFAOYSA-N

Canonical SMILES

C[Ge]1(NCCS1)C2=CC=CC=C2

Origin of Product

United States

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